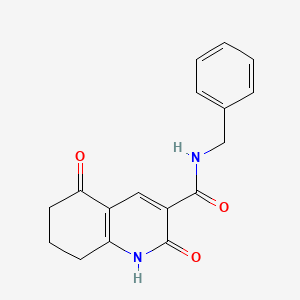

![molecular formula C14H8F3N5OS B4624115 5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)

5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

説明

The compound belongs to a broader class of chemicals known for their heterocyclic structure, incorporating elements like pyrazolo[1,5-a]pyrimidine, which are analogs of purine. These compounds have attracted significant interest due to their diverse biological activities and potential applications in pharmaceuticals, particularly as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds often involves the condensation of suitable precursors, such as sodium salts of specific oxo-derivatives, with heterocyclic amines. This process results in the formation of the desired pyrazolo[1,5-a]pyrimidine framework, alongside other related heterocycles (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

Structural elucidation of these compounds typically relies on a combination of spectral data and elemental analysis, ensuring the correct identification of the synthesized molecules. The molecular architecture is further confirmed through chemical transformation and alternative synthesis routes where applicable (Abdelhamid & Gomha, 2013).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. These reactions often involve interactions with hydrazonoyl chlorides, halo ketones, and other reagents, leading to the creation of thiazoles, thiadiazoles, and other related structures (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrazolo[1,5-a]pyrimidine derivatives can vary significantly depending on the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry (Stefanello et al., 2022).

Chemical Properties Analysis

The chemical behavior of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their electronic structure, which can be modified through functionalization at different positions on the heterocyclic ring. This adaptability allows for the tuning of their reactivity and interaction with biological targets, making them valuable scaffolds in drug design (Ali et al., 2021).

科学的研究の応用

Antimicrobial Activity

Compounds related to "5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" have been studied for their antimicrobial activities. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives, including structures akin to the requested compound, demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (El-sayed et al., 2017).

Heterocyclic Chemistry and Synthesis

In heterocyclic chemistry, compounds similar to "5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" serve as key intermediates in the synthesis of a variety of heterocyclic compounds. These compounds have been employed to generate libraries of fused pyridine-4-carboxylic acids and their derivatives through reactions like the Combes-type reaction (Volochnyuk et al., 2010).

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds from reactions involving "5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" or similar structures has been explored. These syntheses often aim at producing compounds with potential pharmacological activities, highlighting the compound's relevance in drug discovery (Abdelriheem et al., 2017).

Photophysical Properties

The photophysical properties of derivatives of "5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" have been studied, revealing absorption in the ultraviolet region with higher quantum emission fluorescence yields in solution and moderate emission in the solid state. Such properties are crucial for applications in materials science, including the development of fluorescent markers and probes (Stefanello et al., 2022).

特性

IUPAC Name |

2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N5OS/c1-7-5-10(14(15,16)17)22-11(18-7)6-8(21-22)12-19-20-13(23-12)9-3-2-4-24-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMMCYKWUVVSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)

![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)

![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)